molecular formula C9H12N2O B1296579 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine CAS No. 54252-56-1

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

Cat. No.: B1296579
CAS No.: 54252-56-1
M. Wt: 164.2 g/mol
InChI Key: UOBUMUKUDJXGKK-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Future Directions

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves the reaction of 2-aminophenol with formaldehyde and an amine. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then undergoes cyclization to form the oxazine ring . This method typically requires mild reaction conditions and can be performed in aqueous or organic solvents.

Another method involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBUMUKUDJXGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306021
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54252-56-1
Record name 54252-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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